molecular formula C24H21FN4O B10921915 1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921915
M. Wt: 400.4 g/mol
InChI Key: SEIHHYDFKWCIIV-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used to investigate biological pathways and molecular targets.

    Chemical Biology: It serves as a tool compound for studying enzyme interactions and protein-ligand binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives. Similar compounds include:

    1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 2-fluorophenyl group.

    1-BENZYL-6-CYCLOPROPYL-N~4~-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its pharmacological properties and biological activity.

Properties

Molecular Formula

C24H21FN4O

Molecular Weight

400.4 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21FN4O/c1-15-22-18(24(30)27-20-10-6-5-9-19(20)25)13-21(17-11-12-17)26-23(22)29(28-15)14-16-7-3-2-4-8-16/h2-10,13,17H,11-12,14H2,1H3,(H,27,30)

InChI Key

SEIHHYDFKWCIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F)CC5=CC=CC=C5

Origin of Product

United States

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